

Application Note: Quantification of Norfluoxetine in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: Norfluoxetine Oxalate

Cat. No.: B169555

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantification of norfluoxetine, the primary active metabolite of fluoxetine, in human plasma samples using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocol encompasses sample preparation using solid-phase extraction, chromatographic conditions, and comprehensive method validation parameters.

Introduction

Norfluoxetine is the N-demethylated active metabolite of fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating depression and other psychiatric disorders.[1][2] Due to its long half-life and pharmacological activity, monitoring the plasma concentrations of both fluoxetine and norfluoxetine is crucial for therapeutic drug monitoring (TDM) to optimize dosage, ensure efficacy, and minimize toxicity.[2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust, accessible, and reliable method for the routine analysis of these compounds in biological matrices.[1][2][3][4] This application note details a validated HPLC-UV method for the accurate quantification of norfluoxetine in human plasma.

Principle of the Method

The method involves the isolation of norfluoxetine and an internal standard (IS) from human plasma using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove

proteins and other endogenous interferences.[5][6] The extracted analytes are then separated on a reversed-phase C8 or C18 HPLC column with an isocratic mobile phase.[7][8][9] Quantification is achieved by monitoring the UV absorbance at a specific wavelength (e.g., 227 nm or 230 nm) and comparing the peak area ratio of norfluoxetine to the internal standard against a calibration curve.[3][10]

Materials and Reagents

- Standards: Norfluoxetine hydrochloride, Fluoxetine hydrochloride, and a suitable internal standard (e.g., Clomipramine).[7]
- Solvents: HPLC-grade acetonitrile and methanol.[11][12]
- Water: Deionized or HPLC-grade water.
- Reagents: Phosphoric acid, potassium phosphate, triethylamine, and n-hexane.[10]
- Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode SCX).[5][7]
- Plasma: Drug-free human plasma with K3EDTA as an anticoagulant for preparing calibration standards and quality control samples.[12]

Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Software: Chromatography data station for data acquisition and processing.
- Detailed chromatographic conditions from various validated methods are summarized in Table 1.

Table 1: Summary of HPLC-UV Chromatographic Conditions

Parameter	Condition 1	Condition 2	Condition 3
Column	Waters Symmetry C8 (150 x 2.1 mm, 5 µm)[7]	Discovery Zr-PS (7.5 cm x 4.6 mm, 3 µm)	Reversed-phase HIQ sil ODS (250 x 4.6 mm)[10]
Mobile Phase	Isocratic, composition not specified[7]	[A] 25 mM Potassium Phosphate (pH 12) [B] Acetonitrile (70:30, A:B)	Acetonitrile:Water:Trie thylamine:0.01M H ₃ PO ₄ (70:30:0.5:2) [10]
Flow Rate	0.3 mL/min[7]	1.0 mL/min	1.0 mL/min[10]
Column Temp.	Not specified	35 °C	Ambient
Detection (UV)	Not specified	230 nm	227 nm[10]
Injection Vol.	Not specified	10 µL	Not specified
Internal Standard	Clomipramine[7]	Not specified	Nebivolol[10]

| Run Time | 15 min[7] | Not specified | 10 min[10] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QC Samples

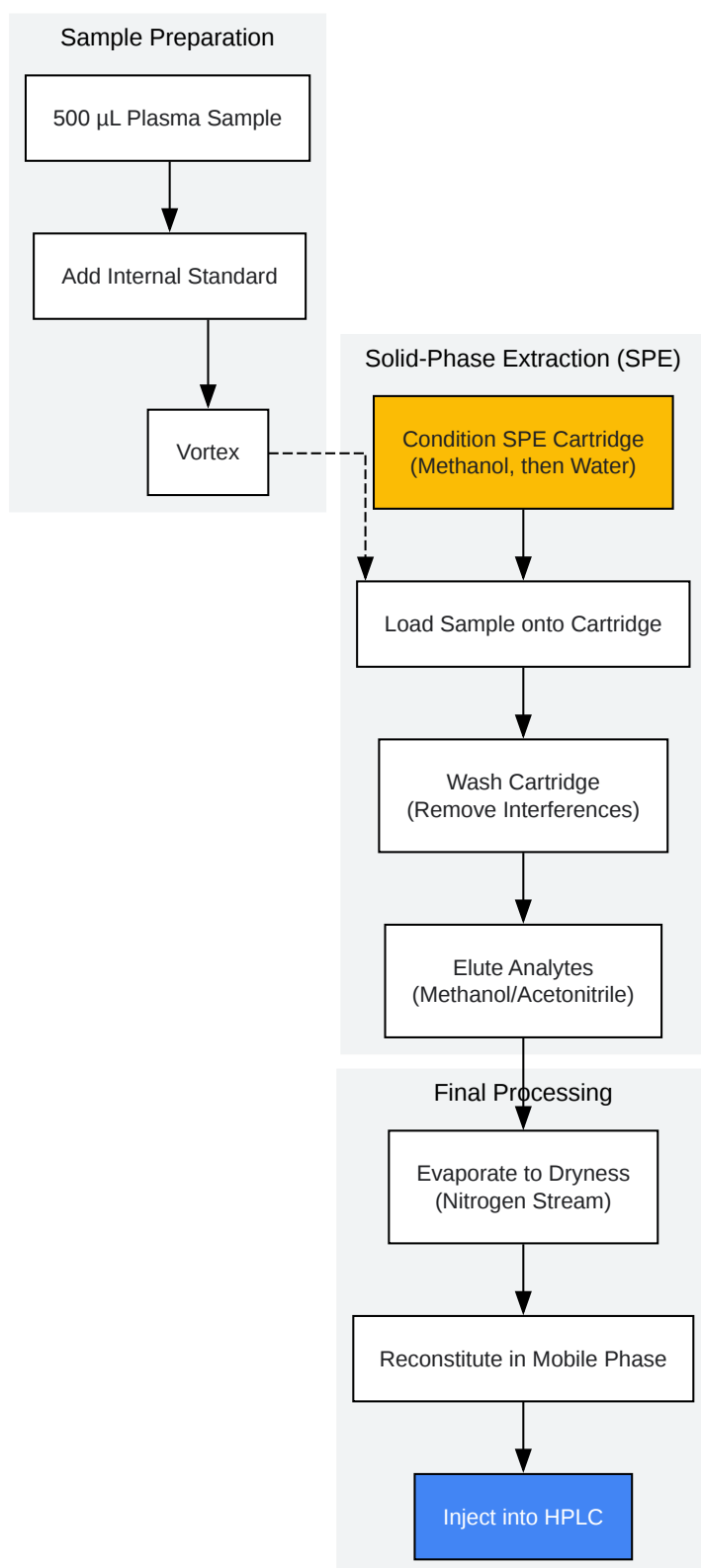
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve norfluoxetine and the internal standard (IS) in methanol or a suitable diluent to prepare individual stock solutions of 1 mg/mL.[13] Store at 2-8°C.
- Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water. These solutions will be used to spike drug-free plasma.
- Calibration Curve (CC) Standards: Spike 980 µL of drug-free human plasma with 20 µL of the appropriate working solutions to create a series of calibration standards. A typical range is 15 to 500 ng/mL.[5][14]

- Quality Control (QC) Samples: Prepare QC samples in the same manner at a minimum of three concentration levels: Low, Medium, and High (e.g., 45, 200, and 400 ng/mL).

Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a common SPE workflow for extracting norfluoxetine from plasma.^[5]^[7]^[14]

- Pre-treatment: Thaw plasma samples (CC, QC, or unknown) at room temperature. Vortex to ensure homogeneity. Pipette 500 µL of plasma into a clean tube.
- Add Internal Standard: Add a specific volume (e.g., 50 µL) of the IS working solution to all samples except for the blank. Vortex briefly.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of water or a weak organic solvent to remove interfering substances.
- Elution: Elute the norfluoxetine and IS from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
- Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100-200 µL of the HPLC mobile phase.^[13]
- Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for HPLC-UV analysis.

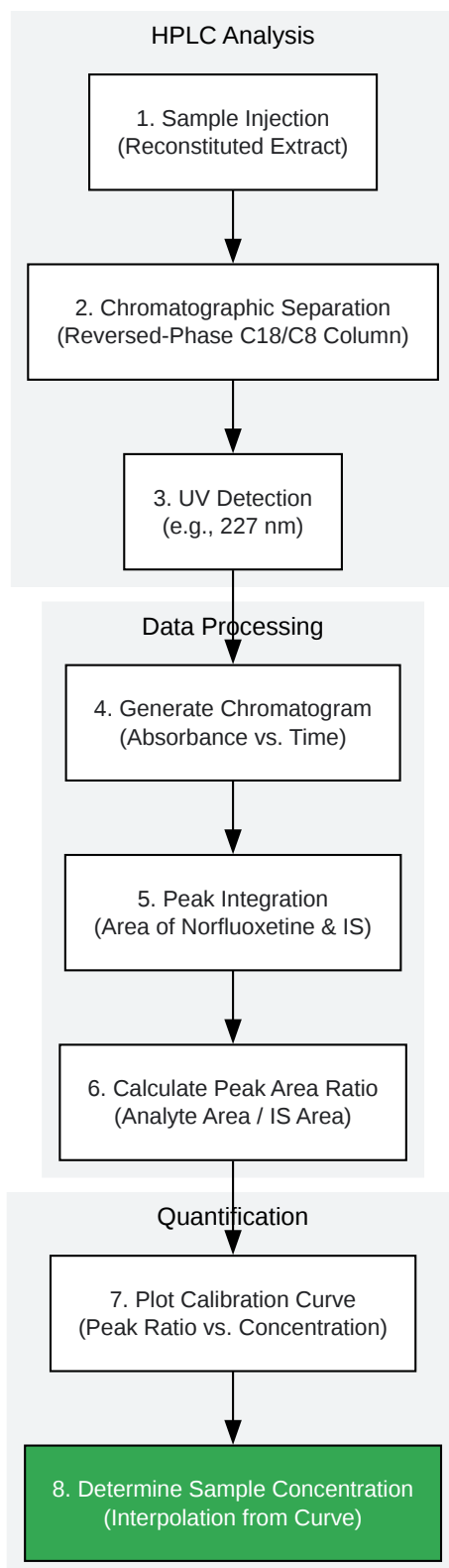


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Caption: Workflow for Plasma Sample Preparation using SPE.

Protocol 3: HPLC-UV System Operation and Analysis

- **System Startup:** Turn on the HPLC system components and allow the UV lamp to warm up for at least 30 minutes.
- **Mobile Phase:** Prepare the mobile phase as specified (e.g., Table 1, Condition 2). Degas the mobile phase thoroughly using sonication or vacuum filtration.
- **System Equilibration:** Purge the pump and run the mobile phase through the column at the specified flow rate until a stable baseline is achieved.
- **Sequence Setup:** Create an analysis sequence in the chromatography software. The sequence should begin with a blank (mobile phase), followed by a drug-free plasma blank, the calibration curve standards (from lowest to highest concentration), QC samples, and finally the unknown samples.
- **Data Acquisition:** Start the sequence. Ensure that the chromatograms are correctly integrated and that the retention times for norfluoxetine and the IS are consistent.



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Caption: Overall Workflow for HPLC-UV Analysis and Quantification.

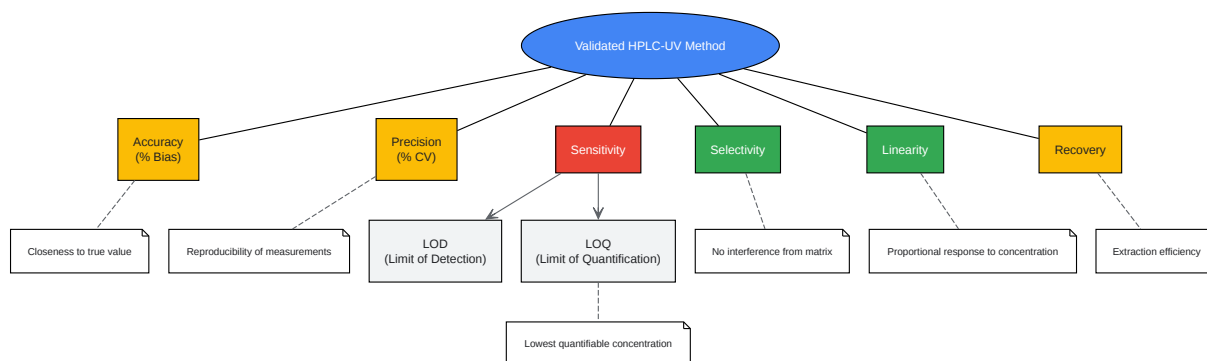
Method Validation Summary

The described method should be fully validated according to regulatory guidelines. Key validation parameters include selectivity, linearity, accuracy, precision, limit of quantification (LOQ), and recovery.[\[14\]](#)

Table 2: Representative Method Validation Data for Norfluoxetine

Parameter	Result	Source
Linearity Range	15 - 500 ng/mL	[5] [14]
	10 - 4000 nmol/L	[7]
	50 - 1000 µg/L (ng/mL)	[1]
Limit of Detection (LOD)	4.2 ng/mL	[5] [14]
	5.0 ng/mL	[3]
Limit of Quantification (LOQ)	10 nmol/L	[7]
	30 µg/L (ng/mL)	[1]
Accuracy (% Bias)	-14.9% to 9.1%	[5] [14]
	-9.4% to 7.0%	[15]
Precision (%RSD / %CV)	7.6% to 15.0%	[5] [14]
	4.6% to 13.0% (Inter-day)	[15]
Extraction Recovery	85% - 105% (SPE)	[5]
	96.9% (SPE)	[7]

| | Up to 90% [\[3\]](#) |



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Caption: Key Parameters for HPLC Method Validation.

Conclusion

The HPLC-UV method described provides a reliable and accessible approach for the quantification of norfluoxetine in human plasma. The use of solid-phase extraction ensures a clean sample extract, leading to good sensitivity and selectivity.[5] Proper method validation is essential to guarantee that the results are accurate and precise, making this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies.

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